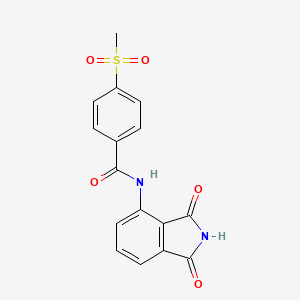

N-(1,3-dioxoisoindol-4-yl)-4-methylsulfonylbenzamide

Description

Properties

IUPAC Name |

N-(1,3-dioxoisoindol-4-yl)-4-methylsulfonylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12N2O5S/c1-24(22,23)10-7-5-9(6-8-10)14(19)17-12-4-2-3-11-13(12)16(21)18-15(11)20/h2-8H,1H3,(H,17,19)(H,18,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVXHDTSMKZOAHO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=CC=CC3=C2C(=O)NC3=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12N2O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-dioxoisoindol-4-yl)-4-methylsulfonylbenzamide typically involves the condensation of 4-methylsulfonylbenzoic acid with phthalic anhydride, followed by the introduction of an amine group. The reaction conditions often require the use of a catalyst and an appropriate solvent to facilitate the reaction. For instance, a common method involves heating the reactants in the presence of a base such as triethylamine and using a solvent like dimethylformamide (DMF) to achieve high yields .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, green chemistry principles, such as the use of eco-friendly solvents and catalyst-free conditions, are increasingly being adopted to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

N-(1,3-dioxoisoindol-4-yl)-4-methylsulfonylbenzamide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form sulfone derivatives.

Reduction: Reduction reactions can convert the dioxoisoindole moiety to a dihydroisoindole structure.

Substitution: Electrophilic and nucleophilic substitution reactions can modify the benzamide group.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are commonly used.

Reduction: Sodium borohydride or lithium aluminum hydride can be employed.

Substitution: Halogenating agents like thionyl chloride or nucleophiles such as amines are used under appropriate conditions.

Major Products Formed

The major products formed from these reactions include sulfone derivatives, dihydroisoindole compounds, and various substituted benzamides, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

N-(1,3-dioxoisoindol-4-yl)-4-methylsulfonylbenzamide has diverse applications in scientific research:

Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.

Biology: The compound is studied for its potential biological activities, including anti-inflammatory and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is utilized in the development of advanced materials and as a component in specialty chemicals

Mechanism of Action

The mechanism of action of N-(1,3-dioxoisoindol-4-yl)-4-methylsulfonylbenzamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to a cascade of biochemical events. For example, it may inhibit the activity of tumor necrosis factor-alpha (TNF-α), thereby exerting anti-inflammatory effects. The pathways involved often include modulation of signaling cascades that regulate cell proliferation, apoptosis, and immune responses.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs and their properties:

Structural and Functional Analysis

Core Modifications :

- The 1,3-dioxoisoindole moiety is shared with DB-0646 , but the latter incorporates a proteolysis-targeting chimera (PROTAC) design, enabling targeted protein degradation. In contrast, this compound lacks the E3 ligase-binding component critical for PROTAC activity.

- GDC-0449 retains the methylsulfonyl group but replaces the dioxoisoindole with a pyridinylphenylchloro substituent, enhancing its specificity for the Hedgehog signaling pathway .

Substituent Effects: Methylsulfonyl (-SO₂CH₃): Present in both this compound and GDC-0449, this group likely improves target binding via hydrophobic and electrostatic interactions. In GDC-0449, it contributes to an IC₅₀ of 3 nM against Hedgehog signaling . Morpholinylsulfonyl: ’s analog substitutes the methylsulfonyl with a morpholinylsulfonyl group, which may increase solubility due to morpholine’s hydrophilic nature but reduce membrane permeability . Sulfamoyl vs.

DB-0646’s PROTAC design demonstrates the versatility of dioxoisoindole derivatives in degrading kinases, though its complexity may limit bioavailability compared to simpler analogs .

Biological Activity

N-(1,3-dioxoisoindol-4-yl)-4-methylsulfonylbenzamide is a compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by its complex structure, which includes a dioxoisoindole moiety and a sulfonamide group. The presence of these functional groups contributes to its biological activity.

| Property | Details |

|---|---|

| IUPAC Name | This compound |

| Molecular Formula | C16H12N2O5S |

| Molecular Weight | 344.34 g/mol |

| Solubility | Soluble in organic solvents like DMF and DMSO |

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. It has been shown to:

- Inhibit Enzyme Activity : The compound can inhibit enzymes involved in inflammatory pathways, such as tumor necrosis factor-alpha (TNF-α) .

- Modulate Protein Interactions : It affects protein interactions that are crucial for cell signaling and proliferation .

- Induce Apoptosis : Research indicates that it may trigger programmed cell death in cancer cells by modulating apoptotic pathways .

Anti-inflammatory Properties

This compound has demonstrated significant anti-inflammatory effects in various studies. It inhibits the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are key players in the inflammatory response .

Anticancer Activity

Several studies have highlighted the compound's potential as an anticancer agent. For instance:

- In vitro studies showed that it inhibited the proliferation of various cancer cell lines, including breast and colon cancer cells.

- The compound induced apoptosis in cancer cells through the activation of caspases and the modulation of Bcl-2 family proteins .

Case Studies and Research Findings

-

Study on Anti-inflammatory Effects :

- Researchers evaluated the compound's efficacy in reducing inflammation in animal models. The results indicated a significant decrease in edema and inflammatory markers when treated with this compound compared to control groups .

-

Anticancer Efficacy :

- A study published in a peer-reviewed journal reported that treatment with this compound led to a reduction in tumor size in xenograft models of breast cancer. The mechanism was linked to the inhibition of angiogenesis and cell cycle arrest at the G1 phase .

Q & A

Q. What are the common synthetic routes for N-(1,3-dioxoisoindol-4-yl)-4-methylsulfonylbenzamide?

The synthesis typically involves multi-step reactions, starting with the coupling of a benzamide derivative with a dioxoisoindole moiety. A representative method includes:

- Step 1 : Sulfonylation of 4-methylbenzamide using methanesulfonyl chloride under basic conditions (e.g., pyridine or triethylamine as a base).

- Step 2 : Amide coupling between the sulfonylated benzamide and 4-amino-1,3-dioxoisoindoline using carbodiimide-based coupling agents (e.g., EDC or DCC) in solvents like dichloromethane or DMF .

- Step 3 : Purification via column chromatography or recrystallization, monitored by HPLC and NMR for purity .

Q. Which analytical techniques are critical for characterizing this compound?

Key methods include:

- Nuclear Magnetic Resonance (NMR) : To confirm molecular structure (e.g., aromatic proton integration, sulfonyl group identification).

- High-Performance Liquid Chromatography (HPLC) : For purity assessment (>95% purity threshold).

- X-ray Crystallography : To resolve crystal packing and confirm stereochemistry using programs like SHELXL .

- Mass Spectrometry (MS) : For molecular weight validation (e.g., ESI-MS or MALDI-TOF) .

Q. What are the primary physical and chemical properties of this compound?

- Solubility : Typically soluble in polar aprotic solvents (e.g., DMSO, DMF) but poorly soluble in water.

- Stability : Sensitive to strong acids/bases due to the amide and sulfonyl groups. Store at -20°C under inert atmosphere .

Advanced Research Questions

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.